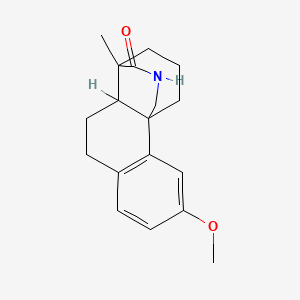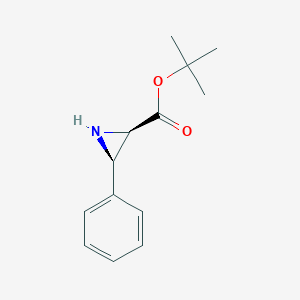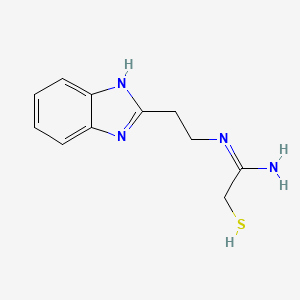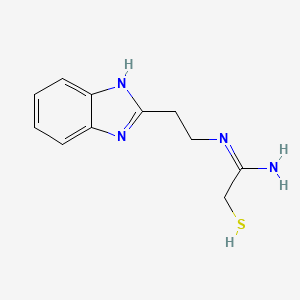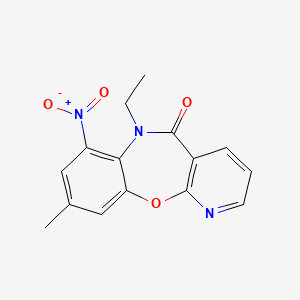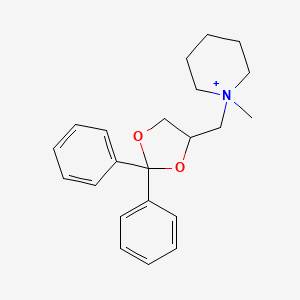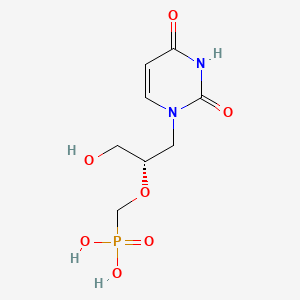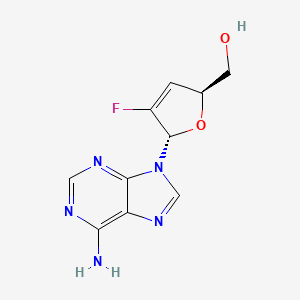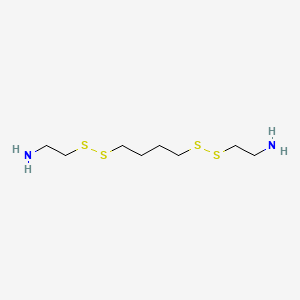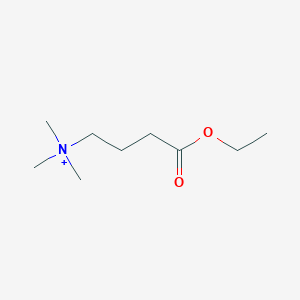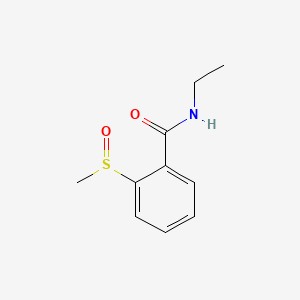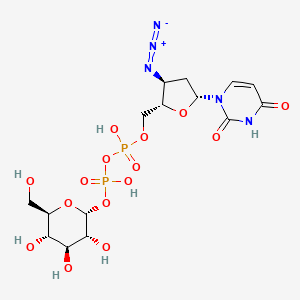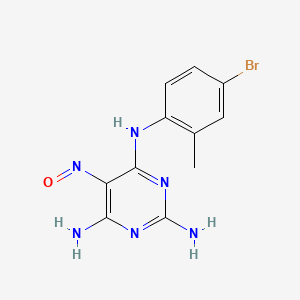
2,4,6-Pyrimidinetriamine, N4-(4-bromo-2-methylphenyl)-5-nitroso-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Pyrimidinetriamine, N4-(4-bromo-2-methylphenyl)-5-nitroso- is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a nitroso group and a brominated phenyl group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Pyrimidinetriamine, N4-(4-bromo-2-methylphenyl)-5-nitroso- typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as a diaminopyrimidine, the pyrimidine ring is constructed through cyclization reactions.
Introduction of the Brominated Phenyl Group: The brominated phenyl group can be introduced via a nucleophilic substitution reaction, where a brominated aromatic compound reacts with the pyrimidine derivative.
Nitrosation: The nitroso group is introduced through a nitrosation reaction, often using nitrous acid or other nitrosating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitroso group, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group, altering the compound’s properties.
Substitution: The brominated phenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, thiols.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitroso group can facilitate interactions with nucleophiles, leading to the formation of covalent bonds with biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trisubstituted Pyrimidines: Compounds with similar pyrimidine cores but different substituents.
Nitroso Derivatives: Compounds containing nitroso groups, such as nitrosobenzene.
Brominated Aromatics: Compounds with brominated aromatic rings, such as bromobenzene.
Uniqueness
The unique combination of the pyrimidine core, brominated phenyl group, and nitroso functionality distinguishes this compound from others. This combination imparts specific chemical reactivity and potential biological activity that may not be present in similar compounds.
Propiedades
Número CAS |
6971-59-1 |
|---|---|
Fórmula molecular |
C11H11BrN6O |
Peso molecular |
323.15 g/mol |
Nombre IUPAC |
4-N-(4-bromo-2-methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C11H11BrN6O/c1-5-4-6(12)2-3-7(5)15-10-8(18-19)9(13)16-11(14)17-10/h2-4H,1H3,(H5,13,14,15,16,17) |
Clave InChI |
FOQHVFBOCWDLSX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Br)NC2=NC(=NC(=C2N=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


